Cas no 81693-22-3 (3'-a-Sialyl-N-acetyllactosamine)

3'-a-Sialyl-N-acetyllactosamine structure
81693-22-3 structure
Product Name:3'-a-Sialyl-N-acetyllactosamine
CAS No:81693-22-3
MF:C25H41N2NaO19
MW:696.584820508957
CID:708164
Update Time:2024-10-27

3'-a-Sialyl-N-acetyllactosamine Chemical and Physical Properties

Names and Identifiers

    • 3´-α-Sialyl-N-acetyllactosamine
    • 3'-ALPHA-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-A-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-α-Sialyl-N-acetyllactosamine
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Sialylated triaose type 2 - 5 mg
    • 3&#39
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose (ACI)
    • 3′-Sialyl-N-acetyllactosamine
    • NeuAc(α2-3)Gal(β1-4)GlcNAc
    • 3'-SLN SODIUM SALT
    • 3'-SIALYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-N-acetylneuraminyl-N-acetyll-*actosamine sodiu
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLL-ACTOSAMI NE SODIUM
    • ALPHA-NEUNAC-[2->3]-BETA-D-GAL-[1->4]-D-GLCNAC
    • α-neunac-(2→3)-β-d-gal-(1→4)-d-glcnac
    • (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • 3'-a-Sialyl-N-acetyllactosamine
    • MDL: MFCD00797625
    • Inchi: 1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1
    • InChI Key: INEFLSBORUBCTG-METCSLGWSA-M
    • SMILES: [C@]1(C([O-])=O)(OC[C@H]2OC([C@H](NC(=O)C)[C@@H](O)[C@@H]2O[C@H]2[C@H](O)[C@H]([C@@H](O)[C@@H](CO)O2)O)O)C[C@@H]([C@@H](NC(=O)C)[C@H]([C@H](O)[C@H](O)CO)O1)O.[Na+]

Computed Properties

  • Exact Mass: 696.22000
  • Hydrogen Bond Donor Count: 13
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 14

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: >210°C (dec.)
  • Boiling Point: 1190.4±65.0 °C at 760 mmHg
  • Flash Point: 673.8±34.3 °C
  • Refractive Index: 1.649
  • Solubility: Methanol (Slightly), Water (Slightly)
  • PSA: 346.78000
  • LogP: -8.63250
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • pka: 1.92±0.70(Predicted)

3'-a-Sialyl-N-acetyllactosamine Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • Storage Condition:−20°C

3'-a-Sialyl-N-acetyllactosamine Customs Data

  • HS CODE:29400090

3'-a-Sialyl-N-acetyllactosamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-0.5mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
0.5mg
¥2108.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-2mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
2mg
¥6328.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-.5MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3 ≥95%
0.5MG
¥1875.28 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-2MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2mg
¥5103.1 2023-09-28
TRC
S382500-1mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
1mg
$ 488.00 2023-09-06
TRC
S382500-2.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2.5mg
$ 1041.00 2023-09-06
TRC
S382500-5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
5mg
$ 1828.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-0.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
0.5mg
¥1694.89 2023-09-28

3'-a-Sialyl-N-acetyllactosamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetyl phosphate ,  Magnesium chloride Catalysts: 5′-ATP Solvents: Water ;  4 h, pH 8, 37 °C
2.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
Reference
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

Production Method 2

Reaction Conditions
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 3

Reaction Conditions
1.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
1.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
3.1 -
3.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
3.3 Reagents: Acetic anhydride Solvents: Pyridine
3.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.5 Reagents: Sodium methoxide Solvents: Methanol
3.6 Reagents: Sodium hydroxide Solvents: Water
4.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
2.1 Reagents: Acetic acid Solvents: Water ;  80 °C
2.2 Solvents: Pyridine
3.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
3.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
4.1 Reagents: Sodium methoxide Solvents: Methanol
4.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
5.1 -
5.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
5.3 Reagents: Acetic anhydride Solvents: Pyridine
5.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
5.5 Reagents: Sodium methoxide Solvents: Methanol
5.6 Reagents: Sodium hydroxide Solvents: Water
6.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 5

Reaction Conditions
1.1 Reagents: Dowex 50W ;  reflux
1.2 Reagents: Zinc chloride
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
2.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
3.1 Reagents: Acetic acid Solvents: Water ;  80 °C
3.2 Solvents: Pyridine
4.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
4.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
5.1 Reagents: Sodium methoxide Solvents: Methanol
5.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
6.1 -
6.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
6.3 Reagents: Acetic anhydride Solvents: Pyridine
6.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
6.5 Reagents: Sodium methoxide Solvents: Methanol
6.6 Reagents: Sodium hydroxide Solvents: Water
7.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 6

Reaction Conditions
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
Reference
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

Production Method 7

Reaction Conditions
1.1 Reagents: 5′-CTP ,  Sodium hydroxide ,  Magnesium chloride Catalysts: N-Acetylneuraminate cytidylyltransferase ,  N-Acetyllactosaminide α-(2→3)-sialyltransferase ,  Aldolase Solvents: Water ;  2 h, pH 8.5, 37 °C
1.2 Reagents: Ethanol
Reference
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

Production Method 8

Reaction Conditions
1.1 Catalysts: Trans-sialidase
Reference
Synthesis of sialyloligosaccharides using the trans-sialidase from Trypanosoma cruzi: novel branched and di-sialylated products from digalactoside acceptors
Singh, Suddham; et al, Chemical Communications (Cambridge), 2000, (12), 1013-1014

Production Method 9

Reaction Conditions
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 10

Reaction Conditions
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
Reference
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

Production Method 11

Reaction Conditions
1.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
Reference
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

Production Method 12

Reaction Conditions
1.1 Reagents: Calcium chloride Catalysts: Trans-sialidase Solvents: Water
Reference
Enzymic synthesis of a 6'-sulfated sialyl-Lewisx which is an inhibitor of L-selectin binding to peripheral addressin
Scudder, Peter R.; et al, Glycobiology, 1994, 4(6), 929-32

Production Method 13

Reaction Conditions
1.1 -
1.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
1.3 Reagents: Acetic anhydride Solvents: Pyridine
1.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.5 Reagents: Sodium methoxide Solvents: Methanol
1.6 Reagents: Sodium hydroxide Solvents: Water
2.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 14

Reaction Conditions
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
2.1 -
2.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
2.3 Reagents: Acetic anhydride Solvents: Pyridine
2.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.5 Reagents: Sodium methoxide Solvents: Methanol
2.6 Reagents: Sodium hydroxide Solvents: Water
3.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

Production Method 16

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Solvents: Pyridine
2.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
2.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
3.1 Reagents: Sodium methoxide Solvents: Methanol
3.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
4.1 -
4.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
4.3 Reagents: Acetic anhydride Solvents: Pyridine
4.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
4.5 Reagents: Sodium methoxide Solvents: Methanol
4.6 Reagents: Sodium hydroxide Solvents: Water
5.1 -
Reference
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

3'-a-Sialyl-N-acetyllactosamine Raw materials

3'-a-Sialyl-N-acetyllactosamine Preparation Products

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.